N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine
Description
N-Benzyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS: 131511-13-2) is a spirocyclic amine with a benzyl substituent on the nitrogen atom. Its molecular formula is C₁₅H₂₁NO₂, and it has a molecular weight of 247.33 g/mol . The compound features a 1,4-dioxaspiro[4.5]decane core, which consists of a cyclohexane ring fused to a 1,3-dioxolane ring. The benzyl group enhances lipophilicity, making it suitable for applications requiring membrane permeability, such as central nervous system (CNS)-targeting pharmaceuticals.
Properties
IUPAC Name |
N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-4-13(5-3-1)12-16-14-6-8-15(9-7-14)17-10-11-18-15/h1-5,14,16H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQECYFYCFOSKFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NCC3=CC=CC=C3)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472921 | |
| Record name | N-Benzyl-1,4-dioxaspiro[4.5]decan-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131511-13-2 | |
| Record name | N-Benzyl-1,4-dioxaspiro[4.5]decan-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors such as diols and amines.
Benzyl Group Introduction: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride or benzyl bromide reacts with the amine group in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or spirocyclic positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically in the presence of a base.
Major Products Formed:
Oxidation Products: Oxidation can yield ketones or carboxylic acids.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine has several applications in scientific research:
Chemistry: The compound can be used as a building block in organic synthesis, facilitating the construction of complex molecules.
Biology: It can serve as a ligand in biological studies, interacting with various biomolecules and receptors.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of new pharmaceuticals.
Industry: The compound's unique properties make it suitable for use in materials science and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific context of its use.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below summarizes key structural analogs and their properties:
Functional and Application Differences
- Lipophilicity and Bioavailability: The benzyl and dibenzyl derivatives exhibit higher lipophilicity (logP ~2.5–3.5 estimated), favoring blood-brain barrier penetration. In contrast, the hydrochloride salts (e.g., 8-methyl and dimethyl-phenyl analogs) offer better solubility for intravenous formulations .
- Pharmacological Relevance :
- Synthetic Utility: The aniline-substituted derivative () enables diazonium salt formation for cross-coupling reactions, a feature absent in alkyl- or benzyl-substituted analogs. N,N-Dibenzyl derivatives are intermediates in the synthesis of complex cyclohexanone derivatives ().
Stability and Reactivity
- Steric Effects: The dibenzyl derivative’s bulkiness may reduce reactivity in nucleophilic substitutions compared to the mono-benzyl or methyl analogs.
- Acid Sensitivity : The 1,4-dioxolane ring is prone to acidic hydrolysis, but substituents like phenyl () or benzyl () may stabilize the spirocyclic structure against ring-opening.
Biological Activity
N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : C16H20F3NO2
- Molecular Weight : 303.34 g/mol
- CAS Number : 4746-97-8
- Density : 1.2 g/cm³
- Melting Point : 70-73 °C
Antimicrobial Activity
Research has shown that derivatives of spiro compounds, including this compound, exhibit notable antimicrobial properties. A study evaluated various Mannich bases derived from similar structures and found significant antibacterial and antifungal activities against several pathogens. The synthesized compounds displayed good activity, indicating that the spiro structure contributes positively to their biological efficacy .
Analgesic Properties
The analgesic potential of compounds related to this compound has been explored through various studies. For instance, derivatives structurally related to this compound have shown high affinity for mu-opioid receptors, with some exhibiting analgesic potency greater than morphine in animal models . This suggests that this compound could be a candidate for further development as an analgesic agent.
Topoisomerase Inhibition
Recent findings indicate that certain derivatives of dioxaspiro compounds act as inhibitors of human topoisomerase II (topoII), a validated target in cancer therapy. The inhibition of topoII is crucial as it plays a significant role in DNA replication and repair mechanisms in cancer cells. Compounds similar to this compound have demonstrated selective inhibition against the alpha isoform of topoII, highlighting their potential as anticancer agents .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving cyclization reactions and the use of catalysts such as copper for enhanced yields . The ability to modify the benzyl group allows for the exploration of structure-activity relationships (SAR) that can optimize biological activity.
Case Studies
| Study | Findings | |
|---|---|---|
| Hussein et al., 2015 | Evaluated Mannich bases from spiro compounds | High antibacterial and antifungal activities observed |
| Vianello et al., 2000 | Investigated opioid receptor affinity | Some derivatives showed higher potency than morphine |
| Recent Study on TopoII Inhibition | Compounds exhibited selective inhibition against topoIIα | Potential for development as anticancer therapeutics |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
